1-Bromo-5-fluoro-4-iodo-2-methylbenzene

Catalog No.
S960073
CAS No.
677777-56-9
M.F
C7H5BrFI
M. Wt
314.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-5-fluoro-4-iodo-2-methylbenzene

CAS Number

677777-56-9

Product Name

1-Bromo-5-fluoro-4-iodo-2-methylbenzene

IUPAC Name

1-bromo-5-fluoro-4-iodo-2-methylbenzene

Molecular Formula

C7H5BrFI

Molecular Weight

314.92 g/mol

InChI

InChI=1S/C7H5BrFI/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3

InChI Key

ISLHUHGOROORJE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Br)F)I

Canonical SMILES

CC1=CC(=C(C=C1Br)F)I

1-Bromo-5-fluoro-4-iodo-2-methylbenzene is an aromatic compound characterized by the presence of bromine, fluorine, iodine, and a methyl group attached to a benzene ring. Its molecular formula is C7H5BrFIC_7H_5BrFI, and it has a molecular weight of 314.92 g/mol. This compound is notable for its unique halogen substituents, which can significantly influence its chemical reactivity and biological properties.

There is no current scientific research available on the mechanism of action of 2-Bromo-4-fluoro-5-iodotoluene in any biological system.

  • Toxicity: Halogenated aromatics can vary in toxicity. Some can be harmful if inhaled, ingested, or absorbed through the skin.
  • Flammability: Aromatic hydrocarbons can be flammable. However, the presence of halogens might influence this property.
  • Reactivity: The halogen atoms can be reactive under specific conditions.
  • Organic synthesis

    The presence of bromine, fluorine, and iodine substituents makes 2-Bromo-4-fluoro-5-iodotoluene an attractive intermediate for organic synthesis. These halogens can participate in various reactions, such as nucleophilic substitution, cross-coupling reactions, and eliminations, allowing the construction of complex molecules ().

  • Medicinal chemistry

    Aromatic compounds with halogen substituents can exhibit interesting biological properties. 2-Bromo-4-fluoro-5-iodotoluene could potentially be a starting material for the synthesis of novel drug candidates. However, further research would be needed to explore its biological activity and potential therapeutic applications.

  • Material science

    Halogenated aromatic compounds can be used in the development of functional materials. For instance, they can be incorporated into polymers to modify their properties such as conductivity or thermal stability. The specific properties of 2-Bromo-4-fluoro-5-iodotoluene could potentially be useful in material science applications, but more research is needed in this area.

Typical of halogenated aromatic compounds:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles under suitable conditions.
  • Electrophilic Aromatic Substitution: The presence of multiple halogens can direct electrophiles to specific positions on the aromatic ring.
  • Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which is significant in synthetic organic chemistry.

The synthesis of 1-bromo-5-fluoro-4-iodo-2-methylbenzene can be achieved through several methods, often involving the manipulation of precursor compounds:

  • Halogenation: Starting from a suitable methyl-substituted benzene, sequential halogenation can introduce bromine, fluorine, and iodine.
  • Lithiation and Substitution: Utilizing n-butyllithium in tetrahydrofuran as a base allows for the lithiation of the aromatic ring, followed by subsequent reactions with halogenated compounds to introduce the desired substituents .

A general procedure involves:

  • Cooling diisopropylamine in tetrahydrofuran and adding n-butyllithium.
  • Introducing a precursor compound like 4-bromo-2-fluoro-1-iodobenzene.
  • Reacting with methyl iodide to yield the target compound.

1-Bromo-5-fluoro-4-iodo-2-methylbenzene has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may serve as a scaffold for drug development.
  • Material Science: Compounds like this are often used in the synthesis of advanced materials due to their electronic properties.
  • Organic Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.

Several compounds share structural similarities with 1-bromo-5-fluoro-4-iodo-2-methylbenzene. Here are a few notable examples:

Compound NameCAS NumberSimilarity Score
1-Bromo-2-fluoro-5-iodo-4-methylbenzene861928-20-30.95
1-Bromo-2-fluoro-4-iodo-3-methylbenzene886762-55-60.88
2-Bromo-1-fluoro-4-iodo-3-methylbenzene1805192-05-50.88

Uniqueness

The uniqueness of 1-bromo-5-fluoro-4-iodo-2-methylbenzene lies in its specific combination of halogens and the position of the methyl group on the benzene ring. This configuration may impart distinct chemical properties compared to other similar compounds, influencing both reactivity and potential applications in organic synthesis and medicinal chemistry.

XLogP3

3.7

Wikipedia

1-Bromo-5-fluoro-4-iodo-2-methylbenzene

Dates

Modify: 2023-08-16

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